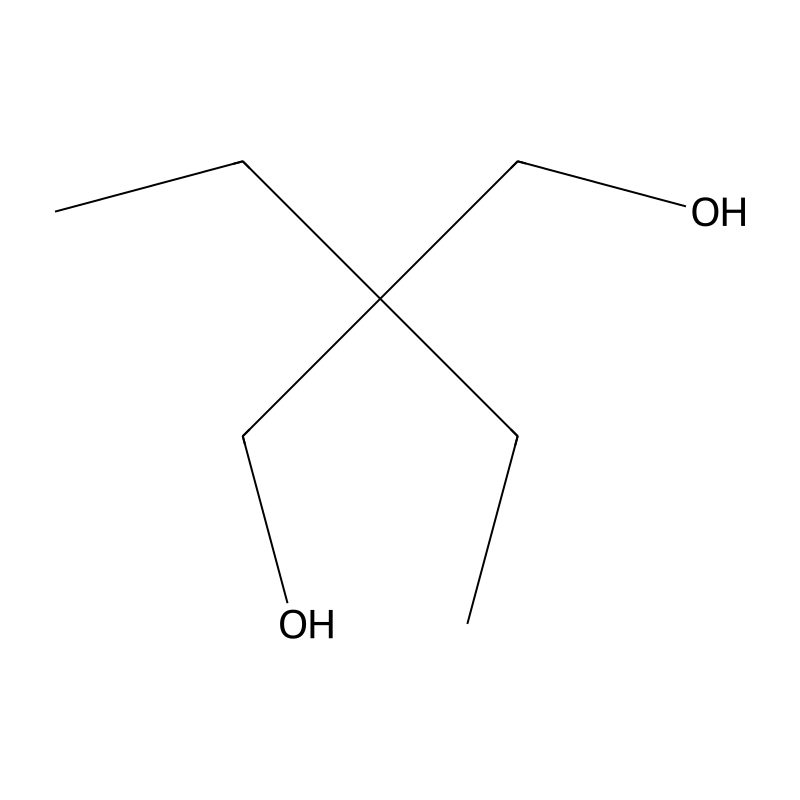

2,2-Diethyl-1,3-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Historical Use:

,2-Diethyl-1,3-propanediol, also known as Prenderol, was previously investigated for its potential therapeutic effects in the nervous system. Studies from the mid-20th century explored its use as a:

- Sedative: Prenderol exhibited mild sedative properties, potentially calming anxiety and promoting sleep. Source:

- Anticonvulsant: Research suggested its ability to reduce seizure activity, making it a potential candidate for epilepsy treatment. Source:

- Muscle relaxant: Prenderol demonstrated muscle relaxant properties, potentially offering relief from muscle spasms and tension. Source:

2,2-Diethyl-1,3-propanediol is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that exhibits a melting point between 59-61 °C and a boiling point of approximately 160 °C at 50 mmHg . The compound is known for its unique structure, which includes two ethyl groups attached to the second carbon of a propane-1,3-diol framework. This configuration imparts distinctive chemical properties and stability, making it useful in various applications.

- Esterification: It reacts with carboxylic acids to form esters, releasing water.

- Oxidation: Under oxidative conditions, it can be converted into aldehydes or acids.

- Polymerization: The compound can initiate the polymerization of isocyanates and epoxides due to its hydroxyl groups.

- Formation of Cyclic Derivatives: Similar to other diols, it can form six-membered cyclic derivatives with carbonyl compounds .

There are several methods for synthesizing 2,2-Diethyl-1,3-propanediol:

- Transesterification: This method involves the reaction of ethyl ether with propanol under acidic conditions .

- Aldol Condensation: The compound can also be synthesized through the aldol reaction involving formaldehyde and appropriate aldehydes or ketones.

- Hydrogenation: Reduction methods using hydrogenation techniques can yield high-purity products from suitable precursors .

Several compounds share structural similarities with 2,2-Diethyl-1,3-propanediol. Here are some notable comparisons:

Uniqueness of 2,2-Diethyl-1,3-propanediol

The uniqueness of 2,2-Diethyl-1,3-propanediol lies in its specific arrangement of ethyl groups which enhances its stability and reactivity compared to other diols. This structural feature allows it to function effectively as a solvent and intermediate in various chemical processes while maintaining low toxicity levels.

Historical and Modern Synthetic Approaches

The synthesis of 2,2-Diethyl-1,3-propanediol has been documented since 1948, as referenced in the Journal of the American Chemical Society. The compound can be purified by crystallization from petroleum ether (b 65-70°C), though care must be taken as it is classified as an irritant. While specific historical synthetic methods aren't detailed in the available literature, the development of modern approaches has likely focused on improving yield efficiency and reaction selectivity.

Traditional methods for synthesizing substituted 1,3-propanediols often involve reduction of corresponding diesters or diacids. However, more efficient approaches have been developed over the decades to enhance both yield and purity of the final product.

Crossed Cannizzaro Reaction Pathways

The Cannizzaro reaction represents a significant pathway for the synthesis of alcohols like 2,2-Diethyl-1,3-propanediol. This disproportionation reaction involves an aldehyde reacting with a strong base to produce a carboxylic acid and a primary alcohol. For synthesizing substituted 1,3-propanediols, the crossed Cannizzaro reaction, involving two different aldehydes (one typically being formaldehyde), is particularly relevant.

In the crossed Cannizzaro reaction mechanism:

- The carbonyl group of an aldehyde is attacked by a nucleophile (hydroxide ion), resulting in a disproportionation reaction producing an anion with two negative charges.

- This intermediate acts as a hydride reducer, releasing a hydride anion that attacks another aldehyde molecule. The first aldehyde is converted to a carboxylate anion while the second forms an alkoxide anion.

- The alkoxide anion receives a proton from water, yielding the final alcohol product.

For 2,2-Diethyl-1,3-propanediol synthesis, a crossed Cannizzaro approach would likely involve formaldehyde and an appropriate aldehyde containing ethyl groups. Formaldehyde typically serves as the better hydride donor in such reactions, facilitating the formation of the diol structure while itself becoming oxidized to formate ion.

Hydroformylation and Catalytic Processes

Hydroformylation represents another potential synthetic route for 2,2-Diethyl-1,3-propanediol. This process typically involves converting alkenes to aldehydes using carbon monoxide and hydrogen in the presence of a catalyst, followed by subsequent transformations to yield the desired diol.

For related diol compounds, rhodium-based catalysts have shown particular efficacy. These catalysts typically form in situ when rhodium (often as Rh6(CO)16) is added to a reaction mixture containing an appropriate ligand. The catalyst-ligand complex plays a crucial role in controlling reaction selectivity and preventing unwanted side reactions such as isomerization.

Reaction conditions for hydroformylation processes generally require:

- Controlled pressure (typically 20-150 psig)

- Moderate temperatures

- Specific catalyst-to-ligand ratios

- Appropriate reaction vessels with efficient mixing capabilities

While specific hydroformylation conditions for 2,2-Diethyl-1,3-propanediol synthesis aren't detailed in the literature, approaches used for related diols could potentially be adapted for its production.

Acetal Formation and Recycling Strategies

Acetal formation represents another synthetic strategy potentially applicable to 2,2-Diethyl-1,3-propanediol production. This approach typically involves forming cyclic acetals as intermediates, which are then converted to the desired diol through subsequent reactions.

For industrial-scale production of substituted 1,3-propanediols, recycling strategies have proven effective in improving both yield and purity. These strategies typically involve:

- Separation of the desired diol from reaction mixtures

- Recycling of intermediate products back into earlier reaction stages

- Progressive enrichment of the desired product through multiple cycles

Such recycling approaches can significantly increase product purity, with some processes achieving >99% purity after 15-25 cycles. Similar strategies could potentially be employed for optimizing 2,2-Diethyl-1,3-propanediol synthesis.

Transesterification Reactions with Dialkyl Carbonates

Mechanism and Kinetics

The transesterification reactions of 2,2-diethyl-1,3-propanediol with dialkyl carbonates represent a fundamental pathway for polymer synthesis and industrial chemical production. These reactions proceed through a nucleophilic substitution mechanism where the diol acts as the nucleophile, attacking the carbonyl carbon of the dialkyl carbonate [1] [2].

The general reaction mechanism involves the formation of a tetrahedral intermediate, followed by elimination of alcohol to form the carbonate ester linkage. For 2,2-diethyl-1,3-propanediol, the reaction kinetics are influenced by the steric hindrance imposed by the two ethyl substituents at the 2-position, which affects both the reaction rate and product selectivity [1] [2].

Catalytic Systems

Carbonate phosphonium salts have proven to be highly effective catalysts for these transesterification reactions. Studies have demonstrated that methylcarbonate and bicarbonate phosphonium salts, specifically [P8881][OCO2Me] and [P8881][OCOOH], can achieve complete conversion of 2,2-diethyl-1,3-propanediol in transesterification reactions with dimethyl carbonate (DMC) and diethyl carbonate (DEC) [1] [2].

The catalytic activity of these systems is remarkable, with catalyst loadings as low as 0.5 mol% proving effective. The reaction typically proceeds at temperatures between 90-120°C, with the formation of both cyclic and linear carbonate products depending on the substrate structure [1] [2].

Product Distribution and Selectivity

The product distribution in transesterification reactions of 2,2-diethyl-1,3-propanediol with dialkyl carbonates is primarily determined by the diol chain length and substitution pattern. Unlike shorter chain diols such as ethylene glycol and 1,3-propanediol, which form cyclic carbonates in high yields (83% and 70% respectively), 2,2-diethyl-1,3-propanediol predominantly yields linear dicarbonate products [3].

The linear dicarbonate products have the general formula MeOC(O)O∼∼∼OC(O)OMe and are formed as the almost exclusive products under standard reaction conditions. This selectivity is attributed to the steric hindrance imposed by the ethyl substituents, which prevents the formation of the corresponding cyclic carbonate [3].

Industrial Applications

The transesterification products of 2,2-diethyl-1,3-propanediol find applications in various industrial sectors. The linear dicarbonate derivatives are particularly valuable as they are not otherwise accessible in good yields through conventional base-catalyzed methods. These products serve as intermediates in the production of specialized polymers and as components in coating formulations [4].

Polyfuranoate Synthesis and Material Properties

Synthesis Methodologies

The incorporation of 2,2-diethyl-1,3-propanediol into polyfuranoate synthesis represents an emerging area of sustainable polymer chemistry. Polyfuranoates are bio-based polymers derived from furan-2,5-dicarboxylic acid, which can be obtained from renewable biomass sources [5].

The synthesis of polyfuranoates containing 2,2-diethyl-1,3-propanediol units typically involves polycondensation reactions between the diol and furan-2,5-dicarboxylic acid or its derivatives. The reaction conditions require careful control of temperature, typically 200-250°C, and the use of appropriate catalysts to achieve high molecular weight polymers [5].

Structural Effects on Properties

The incorporation of 2,2-diethyl-1,3-propanediol into polyfuranoate structures introduces significant structural modifications that affect polymer properties. The presence of two ethyl substituents at the 2-position creates steric hindrance that influences chain packing and crystallization behavior [5].

Studies have shown that polyfuranoates with 2-alkyl or 2,2-dialkyl groups (0-4 carbons in alkyl group) exhibit different thermal and mechanical properties compared to their unsubstituted counterparts. The branched structure of 2,2-diethyl-1,3-propanediol contributes to reduced crystallinity and altered glass transition temperatures [5].

Thermal Properties

The thermal properties of polyfuranoates containing 2,2-diethyl-1,3-propanediol are characterized by enhanced thermal stability compared to conventional polyesters. The presence of the furan ring in the polymer backbone provides additional thermal stability, while the ethyl substituents contribute to improved processability [5].

Differential scanning calorimetry (DSC) studies reveal that these polymers typically exhibit glass transition temperatures in the range of 40-80°C, depending on the degree of substitution and molecular weight. The thermal decomposition temperature is typically above 300°C, indicating good thermal stability for processing applications [5].

Mechanical Properties

The mechanical properties of polyfuranoates containing 2,2-diethyl-1,3-propanediol are influenced by the degree of crystallinity and molecular weight. The branched structure of the diol component generally leads to reduced crystallinity, resulting in more flexible materials with improved impact resistance [5].

Tensile testing typically reveals tensile strengths in the range of 20-40 MPa, with elongation at break values of 100-300%, depending on the specific composition and processing conditions. The modulus values are generally lower than those of conventional polyesters due to the reduced crystallinity [5].

Cross-Linked Elastomer Development

Polyurethane Elastomers

2,2-Diethyl-1,3-propanediol has found significant application in the development of polyurethane elastomers with enhanced properties. Research has demonstrated that copolyether macrodiols prepared using 2,2-diethyl-1,3-propanediol as a comonomer produce polyurethanes with notably reduced hardness and modulus compared to homopolyethers [6].

The synthesis of these elastomers involves the preparation of copolyether macrodiols through acid-catalyzed condensation polymerization. The incorporation of 2,2-diethyl-1,3-propanediol disrupts the crystallinity of the macrodiol, resulting in materials with lower crystallinity and reduced glass transition temperatures [6].

Structure-Property Relationships

The effectiveness of 2,2-diethyl-1,3-propanediol in reducing elastomer hardness and modulus is attributed to its specific structural features. Nuclear magnetic resonance (NMR) studies reveal that the diol incorporates primarily as end structural units in the copolyether chains, rather than as part of the main chain [6].

This structural arrangement leads to several beneficial effects:

- Reduced crystallinity of the soft segment

- Lower glass transition temperatures

- Improved flexibility and elasticity

- Enhanced low-temperature performance

Mechanical Performance

Polyurethane elastomers based on 2,2-diethyl-1,3-propanediol-containing copolyethers demonstrate superior mechanical properties compared to conventional systems. Tensile testing and Shore hardness measurements show that these materials achieve the lowest hardness and modulus values among various comonomers studied [6].

The mechanical performance can be summarized as follows:

- Reduced Shore hardness values

- Lower tensile modulus

- Maintained or improved tensile strength

- Enhanced elongation at break

- Improved resilience and recovery properties

Digital Light Processing Applications

Recent developments in additive manufacturing have utilized 2,2-diethyl-1,3-propanediol in the synthesis of biodegradable elastomers for digital light processing (DLP) 3D printing. These materials are based on functionalized poly(D,L-lactide-co-ε-caprolactone) polymers initiated with 2,2-diethyl-1,3-propanediol [7].

The resulting elastomers exhibit mechanical properties comparable to commercial silicone elastomers, with ultimate tensile stresses reaching 25 MPa and elongation at break values above 60%. The materials maintain elasticity with Young's modulus values of 3-6 MPa, making them suitable for biomedical applications [7].

Chemical Recycling and Monomer Recovery

Depolymerization Strategies

The chemical recycling of polymers containing 2,2-diethyl-1,3-propanediol involves various depolymerization strategies designed to recover valuable monomers and intermediates. These approaches are essential for developing sustainable polymer cycles and reducing environmental impact [8].

Methanolysis represents one of the primary depolymerization methods, particularly for polycarbonate systems. The process involves the reaction of polymer chains with methanol at elevated temperatures (160-220°C) without catalysts, leading to the formation of monomeric products and oligomers [8].

Kinetic Modeling

The kinetics of depolymerization reactions involving 2,2-diethyl-1,3-propanediol-containing polymers follow complex mechanisms that have been modeled using consecutive reaction approaches. These models consider:

- Random scission of polymer chains

- Dissolution of solid oligomers

- Homogeneous degradation to monomers

The kinetic models successfully predict the formation of monomeric products and the overall conversion rates under various reaction conditions [8].

Recovery Efficiency

The recovery efficiency of 2,2-diethyl-1,3-propanediol from depolymerization processes depends on several factors including temperature, solvent choice, and reaction time. Studies have shown that methanol/polymer ratios of 71:1 (molar basis) provide optimal recovery yields [8].

The use of cosolvent systems, such as ethylene glycol/methanol combinations, has been investigated but generally does not improve the overall recovery efficiency. The primary products recovered include the original diol monomers and associated carbonyl compounds [8].

Environmental Considerations

Chemical recycling processes for 2,2-diethyl-1,3-propanediol-containing polymers offer significant environmental benefits compared to conventional disposal methods. The recovery of monomers reduces the need for virgin raw materials and minimizes waste generation [8].

Life cycle assessment studies indicate that chemical recycling can reduce environmental impacts by 35-50% compared to traditional disposal methods. The process is particularly attractive for high-value applications where the recovered monomers can be directly reused in polymer synthesis [8].

Process Optimization

Optimization of chemical recycling processes involves careful control of reaction parameters to maximize monomer recovery while minimizing energy consumption. Key parameters include:

- Temperature control (typically 160-220°C)

- Reaction time (4-24 hours)

- Solvent selection and ratio

- Catalyst usage (when applicable)

The optimization process considers both technical performance and economic viability to ensure industrial feasibility [8].

Future Prospects

The development of chemical recycling technologies for 2,2-diethyl-1,3-propanediol-containing polymers continues to evolve, with research focusing on improving efficiency and reducing costs. Emerging technologies include:

- Enzymatic depolymerization

- Supercritical fluid extraction

- Advanced catalytic systems

- Integrated biorefinery approaches

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant